Zacopride HCl
Overview
Description
Zacopride Hydrochloride is a potent compound known for its dual action as a serotonin receptor antagonist and agonist. It is primarily recognized for its effects on the 5-HT3 and 5-HT4 receptors. This compound has been studied for its potential anxiolytic, nootropic, antiemetic, and pro-respiratory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zacopride Hydrochloride involves several key steps:
Starting Material: The synthesis begins with 4-amino-5-chloro-2-methoxybenzoic acid.
Amidation: This compound undergoes amidation with quinuclidin-3-ylamine to form the intermediate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield Zacopride Hydrochloride.
Industrial Production Methods: Industrial production of Zacopride Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically obtained as a white to off-white solid, which is then purified and characterized using techniques such as HPLC and NMR .
Types of Reactions:
Oxidation: Zacopride Hydrochloride can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced under specific conditions, affecting its aromatic ring.
Substitution: Zacopride Hydrochloride can participate in nucleophilic substitution reactions, especially at the chloro and amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the aromatic ring.
Substitution: Substituted derivatives at the chloro or amino positions.
Scientific Research Applications
Zacopride Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential in treating conditions like anxiety, cognitive disorders, and respiratory depression.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors
Mechanism of Action
Zacopride Hydrochloride exerts its effects primarily through interaction with serotonin receptors:
5-HT3 Receptor Antagonism: Blocks the action of serotonin at the 5-HT3 receptor, leading to anxiolytic and antiemetic effects.
5-HT4 Receptor Agonism: Stimulates the 5-HT4 receptor, which can enhance cognitive function and gastrointestinal motility.
Molecular Targets and Pathways:
5-HT3 Receptors: Involved in the modulation of neurotransmitter release and neuronal excitability.
5-HT4 Receptors: Play a role in gastrointestinal motility, cognitive function, and cardiovascular regulation.
Comparison with Similar Compounds
Renzapride: Another compound with dual 5-HT3 antagonist and 5-HT4 agonist properties.
Granisetron: A selective 5-HT3 receptor antagonist used primarily as an antiemetic.
Metoclopramide: A dopamine antagonist with additional 5-HT3 antagonist and 5-HT4 agonist activities.
Uniqueness of Zacopride Hydrochloride:
Dual Action: Unlike many other compounds, Zacopride Hydrochloride uniquely combines both 5-HT3 antagonism and 5-HT4 agonism, making it versatile in its therapeutic potential.
Research Versatility: Its broad range of effects makes it a valuable tool in both preclinical and clinical research.
Properties
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVOUSORXSTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045686 | |
Record name | Zacopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101303-98-4, 99617-34-2 | |
Record name | Zacopride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zacopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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